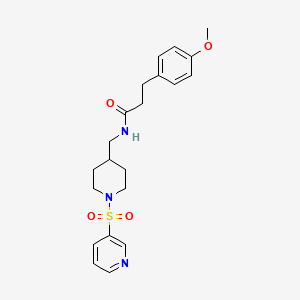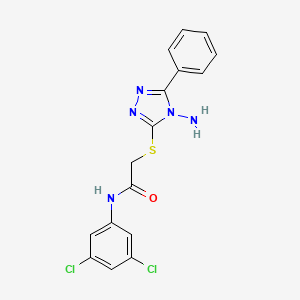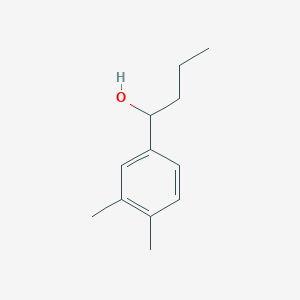
1-(3,4-Dimethylphenyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-1-butanol is a chemical compound that is commonly used in scientific research. It is also known as DMXB-A or GTS-21. This compound is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. The α7 nAChR is expressed in various regions of the brain and is involved in a range of physiological and pathological processes.
Mécanisme D'action
DMXB-A acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. The α7 nAChR is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a range of downstream signaling pathways.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, promote neurogenesis, and reduce oxidative stress in the brain. DMXB-A has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for use in lab experiments. It is a potent and selective agonist of the α7 nAChR, which allows for specific targeting of this receptor. DMXB-A is also relatively stable and easy to synthesize, which makes it a cost-effective option for research studies. However, DMXB-A has some limitations, including its poor solubility in water and its short half-life in vivo.
Orientations Futures
There are several future directions for research on DMXB-A. One potential area of investigation is the use of DMXB-A in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of DMXB-A in modulating the immune response in the brain. Additionally, further studies are needed to investigate the long-term effects of DMXB-A on cognitive function and behavior.
In conclusion, 1-(3,4-Dimethylphenyl)-1-butanol is a potent agonist of the α7 nAChR that has shown promise in a range of scientific research applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further investigation in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethylphenyl)-1-butanol involves the reaction of 3,4-dimethylphenylacetic acid with lithium aluminum hydride in anhydrous ether. The resulting product is then purified using column chromatography. This method has been used to produce high yields of pure DMXB-A.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain. DMXB-A has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQGJOZRIKTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-1-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)
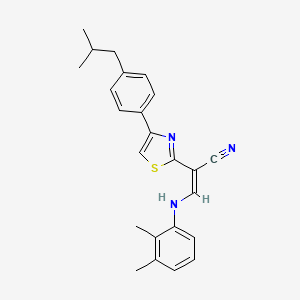
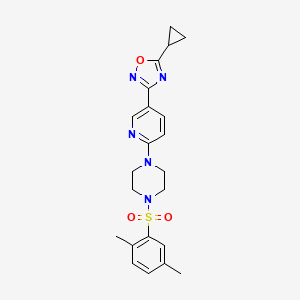
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2700150.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)
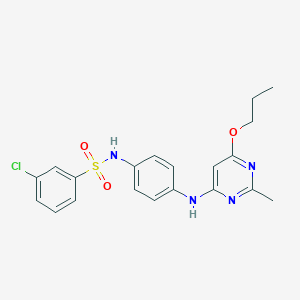
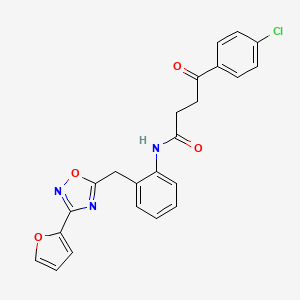
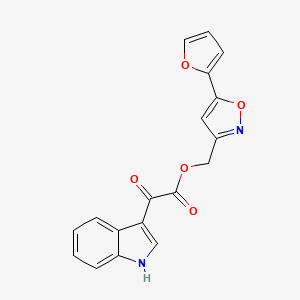
![N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)
